heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C12H24ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of heptylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar in structure but with a propyl group instead of a methyl group.
Heptyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine: Contains an isopropyl group and an additional methyl group on the pyrazole ring.
Heptyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine: Features an isobutyl group instead of a methyl group.
Uniqueness
Heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-4-5-6-7-8-13-9-12-10-14-15(2)11-12/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
WSJDHJPFUNTTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.